7-Oxabicyclo(4.1.0)hept-3-ene-3-carboxylic acid, 4-amino-5-hydroxy-2-oxo-, (1S-(1-alpha,5-beta,6-alpha))-
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Overview
Description
7-Oxabicyclo(410)hept-3-ene-3-carboxylic acid, 4-amino-5-hydroxy-2-oxo-, (1S-(1-alpha,5-beta,6-alpha))- is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)hept-3-ene-3-carboxylic acid, 4-amino-5-hydroxy-2-oxo-, (1S-(1-alpha,5-beta,6-alpha))- typically involves multiple steps, starting from readily available precursors. One common method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(4.1.0)hept-3-ene-3-carboxylic acid, 4-amino-5-hydroxy-2-oxo-, (1S-(1-alpha,5-beta,6-alpha))- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 7-oxabicyclo(4.1.0)hept-3-ylmethyl ester
- 7-Oxabicyclo(4.1.0)hept-3-ene-3-carboxylic acid, 5-hydroxy-, ethyl ester, (1S,5R,6R)
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
Uniqueness
The uniqueness of 7-Oxabicyclo(4.1.0)hept-3-ene-3-carboxylic acid, 4-amino-5-hydroxy-2-oxo-, (1S-(1-alpha,5-beta,6-alpha))- lies in its specific structural features and reactivity. Its bicyclic structure and functional groups provide distinct chemical properties, making it valuable for various applications.
Properties
CAS No. |
68245-16-9 |
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Molecular Formula |
C7H7NO5 |
Molecular Weight |
185.13 g/mol |
IUPAC Name |
(1S,5S,6S)-2,5-dihydroxy-4-imino-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO5/c8-2-1(7(11)12)3(9)5-6(13-5)4(2)10/h4-6,8-10H,(H,11,12)/t4-,5+,6-/m0/s1 |
InChI Key |
IFMVUTNKEOCTHY-JKUQZMGJSA-N |
Isomeric SMILES |
[C@H]12[C@H](C(=N)C(=C([C@H]1O2)O)C(=O)O)O |
Canonical SMILES |
C12C(C(=N)C(=C(C1O2)O)C(=O)O)O |
Origin of Product |
United States |
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